molecular formula C21H27ClN2O2 B11331908 2-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide

2-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide

Cat. No.: B11331908
M. Wt: 374.9 g/mol
InChI Key: OYCFWBBRTOSQHH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the chlorophenyl intermediate:

    Synthesis of the methylfuran intermediate: The furan ring can be methylated using reagents like methyl iodide in the presence of a base.

    Formation of the piperidinyl intermediate: The piperidine ring can be methylated using similar methylating agents.

    Coupling reactions: The intermediates are then coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the chlorophenyl group would yield a phenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide

InChI

InChI=1S/C21H27ClN2O2/c1-15-9-11-24(12-10-15)19(20-8-3-16(2)26-20)14-23-21(25)13-17-4-6-18(22)7-5-17/h3-8,15,19H,9-14H2,1-2H3,(H,23,25)

InChI Key

OYCFWBBRTOSQHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(O3)C

Origin of Product

United States

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